molecular formula C21H24N2O4S B236543 Dynemicin H CAS No. 129985-03-1

Dynemicin H

Cat. No.: B236543
CAS No.: 129985-03-1
M. Wt: 541.5 g/mol
InChI Key: SUMIBTQDHCFPDZ-UHFFFAOYSA-N
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Description

Dynemicin H is a member of the enediyne family of natural products, which are known for their potent antitumor and antibiotic properties. This compound is produced by the bacterium Micromonospora chersina and is characterized by its unique anthraquinone-fused ten-membered enediyne core. The enediyne core is responsible for the compound’s ability to induce DNA damage, making it a powerful agent in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Dynemicin H involves a complex series of enzymatic reactions. The key steps include the formation of the enediyne core through the action of polyketide synthases and tailoring enzymes. The genes responsible for the biosynthesis of the enediyne core have been identified and include dynE8, U14, and U15, along with a tailoring oxidase gene orf23 .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using the bacterium Micromonospora chersina. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic gene cluster responsible for its production .

Mechanism of Action

Dynemicin H exerts its effects primarily through DNA damage. The anthraquinone moiety intercalates into the minor groove of DNA, widening the separation between strands to allow binding. This intercalation is followed by the reduction of the quinone to hydroquinone, which triggers the activation of the enediyne core. The enediyne core undergoes cycloaromatization to form a diradical intermediate, which abstracts hydrogen atoms from the deoxyribose ring, leading to DNA strand cleavage .

Comparison with Similar Compounds

Dynemicin H is unique among enediynes due to its anthraquinone-fused ten-membered enediyne core. Similar compounds include:

This compound stands out due to its potent cytotoxicity and unique molecular architecture, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMIBTQDHCFPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926549
Record name 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129985-03-1
Record name Dynemicin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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